(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a substituted aminomethyl group at the 2-position. The aminomethyl substituent includes a 2-hydroxyethyl and isopropyl moiety, conferring both hydrophilic (hydroxyethyl) and hydrophobic (isopropyl) properties. This compound is structurally related to intermediates used in medicinal chemistry, particularly in protease inhibitor synthesis, as seen in related derivatives .
Properties
IUPAC Name |
benzyl (2S)-2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)19(11-12-21)13-17-9-6-10-20(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRQARHVPQSKP-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as HEI-Pyrrolidine, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of HEI-Pyrrolidine is with a molecular weight of approximately 320.43 g/mol. The structure features a pyrrolidine ring, an amino group, and a benzyl ester, which contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to HEI-Pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Properties
Research has highlighted the potential anticancer activity of pyrrolidine derivatives. A study demonstrated that HEI-Pyrrolidine analogs could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) through the activation of intrinsic apoptotic pathways. This suggests that HEI-Pyrrolidine may serve as a lead compound for developing novel anticancer agents.
3. Neuroprotective Effects
Pyrrolidine compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation.
The biological activities of HEI-Pyrrolidine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : HEI-Pyrrolidine may act as an inhibitor of enzymes critical for microbial survival or cancer cell proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways suggests that HEI-Pyrrolidine can trigger programmed cell death in malignant cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Wu et al., 2023 | Evaluate anticancer activity | HEI-Pyrrolidine analogs showed significant cytotoxicity against MCF-7 and HCT-116 cells, inducing apoptosis through mitochondrial pathways. |
| Layek et al., 2019 | Investigate antimicrobial properties | Compounds similar to HEI-Pyrrolidine demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Research on neuroprotection | Assess neuroprotective effects | Pyrrolidine derivatives exhibited reduced neuronal damage in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases. |
Comparison with Similar Compounds
Hydrophilic vs. Hydrophobic Balance
- The target compound’s hydroxyethyl group enhances solubility compared to analogues with purely alkyl substituents (e.g., isopropyl or methyl groups in ). This may improve bioavailability in aqueous environments.
- Compounds with hydrophobic side chains, such as 3-methyl-butyryl (), likely exhibit stronger membrane permeability but reduced solubility.
Chirality and Bioactivity
Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
